3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid
Description
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by a 2,4-dimethylphenyl group attached to the sulfamoyl moiety at the 3-position of the benzoic acid ring and a methyl group at the 4-position. Its molecular formula is C₁₆H₁₇NO₄S, with a molecular weight of 319.38 g/mol . This compound is part of a broader class of sulfonamide-bearing aromatic acids, which are often explored for their pharmacological and chemical properties, including enzyme inhibition and metabolic stability.
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-4-7-14(12(3)8-10)17-22(20,21)15-9-13(16(18)19)6-5-11(15)2/h4-9,17H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMLOIAVGOMPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 2,4-dimethylphenylamine with 4-methylbenzenesulfonyl chloride, followed by the introduction of a carboxyl group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
Organic Chemistry
- Reagent in Synthesis : This compound serves as a reagent in organic synthesis and acts as an intermediate for more complex molecules. It has been utilized in catalytic protodeboronation reactions of pinacol boronic esters, leading to valuable transformations in organic synthesis.
- Antimicrobial and Anti-inflammatory Properties : The compound is under investigation for its potential biological activities. Studies have shown that derivatives of this compound can exhibit significant antibacterial and antifungal properties against pathogens like Pseudomonas aeruginosa and Candida albicans. .
- Enzyme Inhibition : Research indicates that derivatives can inhibit enzymes such as cytosolic phospholipase A2 α (cPLA2α) with micromolar activity, which is relevant for inflammation-related conditions.
Medicinal Chemistry
- Drug Development : The compound is being explored for its potential in drug development due to its structural characteristics that allow it to interact with various biological targets. Preliminary studies suggest it may inhibit specific enzymes involved in inflammatory pathways .
Case Studies and Findings
Case Study 1: Antimicrobial Activity
A study synthesized novel alkanoylated derivatives of 4-methylphenyl sulfamoyl carboxylic acids, demonstrating robust antimicrobial activity against several human pathogens. The synthesized compounds were shown to be effective against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents .
Case Study 2: Enzyme Inhibition
In silico studies revealed that certain derivatives of the compound exhibited excellent binding affinities towards bacterial enzymes, suggesting their utility as lead compounds in drug discovery aimed at treating bacterial infections .
Summary Table of Applications
| Application Area | Specific Use | Outcomes/Findings |
|---|---|---|
| Organic Chemistry | Reagent in organic synthesis | Catalytic protodeboronation of boronic esters |
| Biological Activity | Antimicrobial agent | Effective against multiple pathogens |
| Medicinal Chemistry | Drug development | Potential inhibitor of cPLA2α |
| Enzyme Inhibition | Targeting bacterial enzymes | High binding affinity observed in molecular docking |
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variation: Methyl vs. Methoxy Groups
Compound A : 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid
- Molecular Formula: C₁₆H₁₇NO₆S
- Molecular Weight : 351.37 g/mol
- Key Difference: The 3,5-dimethoxyphenyl substituent introduces two methoxy groups instead of methyl groups. The higher molecular weight (351 vs. 319 g/mol) reflects the added oxygen atoms.
Compound B : 3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methylbenzoic acid
- Synthesis Yield : 37% (via sulfamoylation of 2-methoxyaniline)
- Key Difference : A single methoxy group at the 2-position of the phenyl ring. The methoxy group may reduce lipophilicity compared to methyl substituents, influencing membrane permeability and metabolic pathways.
Implications : Methoxy-substituted analogs (Compounds A and B) are likely more hydrophilic than the target compound, which could affect bioavailability and excretion rates.
Positional Isomerism in Sulfamoyl and Methyl Groups
Compound C : 4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid
- Molecular Formula: C₁₅H₁₅NO₄S
- Molecular Weight : 305.36 g/mol
- Key Difference: The sulfamoyl group is at the 4-position of the benzoic acid ring instead of the 3-position.
Compound D: 4-Methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid
- Molecular Formula: C₁₅H₁₅NO₄S
- Molecular Weight : 305.36 g/mol
- Key Difference : The methyl group on the phenyl ring is at the 4-position (vs. 2,4-dimethyl in the target compound). This reduces steric hindrance near the sulfamoyl group, possibly enhancing reactivity.
Implications: Minor positional changes significantly impact molecular geometry and intermolecular interactions, which are critical in drug-receptor binding and selectivity.
Functional Group Modifications: Ethoxy and Halogen Substituents
Compound E : 3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid
- Synonyms: ZINC3209119, AKOS000115006
- Key Difference: An ethoxy group replaces the methyl group at the 4-position of the phenyl ring.
Compound F: 3-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid
- CAS : 461397-40-0
- Key Difference: Incorporation of a dichlorophenoxy-acetyl-thiourea moiety introduces halogen atoms, which often enhance binding affinity and resistance to enzymatic degradation.
Tabular Comparison of Key Compounds
Biological Activity
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to a 4-methylbenzoic acid core, with a 2,4-dimethylphenyl substituent. This structural arrangement is crucial for its biological activity, as the sulfamoyl group can engage in hydrogen bonding and interact with various biological targets.
Molecular Formula: C13H15N1O3S
Molecular Weight: 273.33 g/mol
The biological activity of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid primarily arises from its ability to inhibit specific enzymes and receptors. Research indicates that the sulfamoyl moiety can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition of metabolic pathways associated with inflammation and bacterial infections.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antibacterial properties, particularly against pathogens responsible for respiratory infections. The presence of the sulfamoyl group is thought to contribute to its mechanism of action by inhibiting bacterial folate synthesis, similar to other sulfonamide antibiotics.
Anti-inflammatory Effects
Research has also highlighted the compound's potential as an anti-inflammatory agent . It may modulate pathways involved in the inflammatory response, including the NF-κB signaling pathway. In cell-based assays, compounds with similar structures have shown enhanced NF-κB activity under inflammatory conditions .
Research Findings
A variety of studies have investigated the biological effects of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid. Below are key findings summarized in a data table:
Case Studies
- Case Study on Antibacterial Activity : A study conducted on various bacterial strains demonstrated that 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential for further development as an antibacterial agent.
- Case Study on Anti-inflammatory Properties : In a model of inflammation induced by lipopolysaccharides (LPS), the compound was shown to significantly reduce cytokine production. The results suggested that it could be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Applications in Drug Development
Due to its promising biological activities, 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is being investigated as a lead compound for developing new therapeutic agents targeting bacterial infections and inflammatory conditions. Its structure allows for further derivatization, potentially enhancing its efficacy and reducing side effects.
Q & A
Q. 1.1. What are the key structural features and synthetic routes for 3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid?
The compound contains a sulfamoyl group (-SO₂NH-) bridging a 2,4-dimethylphenyl moiety and a 4-methylbenzoic acid core. A plausible synthetic route involves:
- Step 1 : Sulfonation of 4-methylbenzoic acid using chlorosulfonic acid to introduce the sulfonyl chloride group.
- Step 2 : Reaction with 2,4-dimethylaniline under controlled pH (e.g., NaHCO₃ buffer) to form the sulfonamide bond.
- Step 3 : Purification via recrystallization (e.g., ethanol/water) to isolate the product .
Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and characterize via FT-IR (sulfonamide N-H stretch at ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) .
Q. 1.2. How can researchers validate the purity and structural integrity of this compound?
A multi-spectral approach is recommended:
- UV-Vis Spectroscopy : Detect π→π* transitions (λmax ~260–280 nm) to confirm aromaticity .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₆H₁₇NO₄S: 320.0953) .
- Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages (e.g., %C: 60.18; %H: 5.37) .
Advanced Research Questions
Q. 2.1. How should researchers address contradictions in biological activity data across studies?
Conflicting results (e.g., antimicrobial activity) may arise from:
- Experimental Variability : Differences in microbial strains, inoculum size, or culture media (e.g., Mueller-Hinton vs. LB agar) .
- Compound Stability : Degradation under storage (e.g., light-sensitive sulfonamides require amber vials) .
Resolution : - Use standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria).
- Perform stability studies via accelerated degradation (40°C/75% RH for 6 weeks) with HPLC monitoring .
Q. 2.2. What computational strategies can predict the compound’s enzyme inhibition potential?
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase IX). Focus on the sulfamoyl group’s coordination with Zn²⁺ in the active site .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) <2.0 Å for stable complexes .
- QSAR Models : Corrogate substituent effects (e.g., methyl groups on phenyl rings) with IC₅₀ values from in vitro assays .
Q. 2.3. How can researchers optimize synthetic yields for scale-up?
Low yields (<50%) may result from:
- Side Reactions : Hydrolysis of sulfonyl chloride intermediates. Mitigate by maintaining anhydrous conditions (e.g., molecular sieves) .
- Temperature Sensitivity : Optimize sulfonation at 0–5°C to suppress sulfone byproducts .
Process Metrics : - Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Use DoE (Design of Experiments) to identify optimal molar ratios (e.g., 1.2:1 aniline:sulfonyl chloride) .
Methodological Guidance for Data Interpretation
Q. 3.1. How to analyze conflicting spectral data (e.g., NMR splitting patterns)?
- Case Study : Unexpected doublets in aromatic regions may indicate rotational isomerism of the sulfamoyl group.
- Solution : Acquire variable-temperature ¹H NMR (25–60°C). Coalescence of peaks at elevated temperatures confirms dynamic exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
